molecular formula C13H13NO B232478 (4-Methyl-2-pyridinyl)(phenyl)methanol

(4-Methyl-2-pyridinyl)(phenyl)methanol

Cat. No.: B232478
M. Wt: 199.25 g/mol
InChI Key: HABSCARMXAYWDV-UHFFFAOYSA-N
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Description

(4-Methyl-2-pyridinyl)(phenyl)methanol is a versatile bidentate ligand belonging to the class of pyridine alcohols. This compound is of significant interest in coordination chemistry and materials science due to its ability to coordinate with various metal centers, including copper, cobalt, nickel, and palladium . The electronic structure of the pyridyl group, combined with the hydroxyl group, allows this ligand to stabilize various metal oxidation states and facilitate the formation of complexes with diverse geometric configurations . Researchers utilize such pyridine alcohol ligands as key scaffolds in catalysis for a range of organic reactions, such as hydrogenation and oxidation . Furthermore, metal complexes derived from similar pyridyl alcohol structures have been investigated for their potential applications in developing novel materials, including metal-organic frameworks (MOFs) and coordination polymers, which are relevant for gas storage and electronic devices . The compound serves as a valuable building block for synthesizing more complex molecules in medicinal chemistry and is for research purposes only.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(4-methylpyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C13H13NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3

InChI Key

HABSCARMXAYWDV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C(C2=CC=CC=C2)O

Canonical SMILES

CC1=CC(=NC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Monoisotopic Mass: 185.084064 g/mol
  • Chemical Stability : The presence of both pyridine (electron-deficient) and phenyl (electron-rich) groups may influence its reactivity in acid-base or redox reactions.

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The following table compares (4-Methyl-2-pyridinyl)(phenyl)methanol with five structurally related compounds, focusing on molecular features, applications, and research findings:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Research Findings
This compound C₁₂H₁₁NO 185.23 4-methylpyridine, phenylmethanol Used in organic synthesis; potential intermediate in drug discovery .
[4-(Pyrid-2-yloxy)phenyl]methanol C₁₂H₁₁NO₂ 201.23 Pyridyloxy group Thermo Scientific catalogued; applications in ligand design or catalysis .
(4-Phenoxypyridin-2-yl)(phenyl)methanol C₁₈H₁₅NO₂ 277.32 Phenoxy-pyridine, phenylmethanol Pharmaceutical intermediate (CAS: 1443311-74-7); used in contract manufacturing .
(4-Pyrimidin-2-ylphenyl)methanol C₁₁H₁₀N₂O 186.22 (estimated) Pyrimidine ring Supplier-listed (CAS: 100806-78-8); potential use in heterocyclic chemistry .
(4-Thien-2-ylphenyl)methanol C₁₁H₁₀OS 190.26 Thiophene ring Studied for electronic properties; used in materials science (CAS: 16939-04-1) .
(2-Methyl-3-biphenylyl)methanol (MBPM) C₁₄H₁₄O 198.26 Biphenyl, methyl group PD-L1 inhibitor; QSAR studies show correlation between electronic properties and bioactivity .

Electronic and Reactivity Comparisons

  • Electron-Deficient vs. Electron-Rich Systems: The pyridine ring in this compound is electron-deficient, making it prone to nucleophilic substitution. In contrast, the thiophene ring in (4-Thien-2-ylphenyl)methanol is electron-rich, favoring electrophilic reactions . Substituting pyridine with pyrimidine (4-Pyrimidin-2-ylphenyl)methanol introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity .
  • Impact of Substituents on Bioactivity: MBPM analogs exhibit PD-L1 inhibition due to optimized HOMO-LUMO gaps (ΔE = 4.12–5.98 eV) and dipole moments (3.71–6.32 Debye), which enhance binding to hydrophobic protein pockets . The phenoxy group in (4-Phenoxypyridin-2-yl)(phenyl)methanol may improve metabolic stability compared to the parent compound .

Q & A

Q. What are the optimal synthetic routes for (4-Methyl-2-pyridinyl)(phenyl)methanol, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis of pyridine-methanol derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol are synthesized using formaldehyde under basic conditions to introduce the hydroxymethyl group . Key steps include:

  • Starting Materials : Begin with 4-methyl-2-pyridinyl precursors (e.g., 4-methyl-2-chloropyridine) and benzaldehyde derivatives.
  • Reaction Optimization : Use a base (e.g., NaOH) to deprotonate intermediates and facilitate nucleophilic attack. Temperature control (60–80°C) minimizes side reactions.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer: Structural elucidation requires a combination of:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the hydroxymethyl proton (δ 4.5–5.0 ppm, broad singlet) and aromatic protons (δ 7.0–8.5 ppm). The methyl group on pyridine appears as a singlet (δ 2.3–2.5 ppm) .
    • ¹³C NMR : Confirm the presence of a hydroxymethyl carbon (δ 60–65 ppm) and pyridine/benzene carbons (δ 120–150 ppm).
  • IR Spectroscopy : The O-H stretch (3200–3600 cm⁻¹) and C-O stretch (1050–1100 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₃NO).

Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store the compound at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • pH Sensitivity : Test solubility and stability in aqueous buffers (pH 2–12). Pyridine-methanol derivatives often degrade in strongly acidic/basic conditions due to hydrolysis of the hydroxymethyl group .

Advanced Research Questions

Q. How can computational modeling predict the catalytic asymmetric reactivity of this compound in stereoselective syntheses?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in asymmetric reactions (e.g., ketone reductions). Focus on steric and electronic effects from the 4-methylpyridine and phenyl groups .
  • Molecular Docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize reaction pathways .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls). For example, inconsistencies in antimicrobial activity may arise from variations in bacterial strains or compound purity .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might explain divergent results .

Q. How can researchers design kinetic studies to probe the mechanistic role of this compound in organocatalytic reactions?

Methodological Answer:

  • Rate Measurements : Monitor reaction progress via in situ NMR or UV-Vis spectroscopy under varying catalyst loadings.
  • Isotopic Labeling : Introduce deuterium at the hydroxymethyl group to track hydrogen-bonding interactions in transition states .

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